2,2,3,3,3-Pentafluoropropyl isopropyl carbonate

Electrolyte Viscosity Lithium-Ion Battery

Select 2,2,3,3,3-pentafluoropropyl isopropyl carbonate for its unique asymmetric structure that directly addresses critical pain points in next-gen electrolyte formulation. Unlike generic fluorinated carbonates, its pentafluoropropyl moiety combined with a branched isopropyl group delivers quantifiably lower viscosity for superior low-temperature performance and enhanced lithium-ion mobility. It provides exceptional anodic stability for high-voltage cathodes (LNMO, NMC811) and uniquely stabilizes lithium metal anodes by forming a robust, uniform SEI — a decisive advantage for lithium-metal and anode-free battery architectures. Choose precision differentiation over commodity fluorination.

Molecular Formula C7H9F5O3
Molecular Weight 236.14 g/mol
Cat. No. B12083943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,3-Pentafluoropropyl isopropyl carbonate
Molecular FormulaC7H9F5O3
Molecular Weight236.14 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCC(C(F)(F)F)(F)F
InChIInChI=1S/C7H9F5O3/c1-4(2)15-5(13)14-3-6(8,9)7(10,11)12/h4H,3H2,1-2H3
InChIKeyBRHDNZRRLYKJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,3-Pentafluoropropyl Isopropyl Carbonate: A Specialized Fluorinated Carbonate for Advanced Electrolyte Formulation


2,2,3,3,3-Pentafluoropropyl isopropyl carbonate (CAS 1980076-62-7) is an asymmetric, partially fluorinated acyclic carbonate featuring a pentafluoropropyl moiety and an isopropyl group. With a molecular formula of C₇H₉F₅O₃ and a molecular weight of approximately 236.14 g/mol, this compound belongs to the class of fluorinated alkyl carbonates that have garnered attention as functional electrolyte additives and co-solvents in high-performance lithium-ion battery (LIB) systems . The strategic incorporation of fluorine atoms imparts several distinct physicochemical properties—including reduced flammability, enhanced anodic stability, and a lower freezing point—relative to conventional non-fluorinated carbonate solvents such as ethylene carbonate (EC) or dimethyl carbonate (DMC) [1]. The asymmetric structure, combining a heavily fluorinated tail with a branched alkyl (isopropyl) head, is engineered to provide a specific balance of electrochemical stability and solubility that may differ from symmetric fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate or perfluorinated analogs, making it a candidate for tailored electrolyte optimization in next-generation energy storage devices [2].

Why 2,2,3,3,3-Pentafluoropropyl Isopropyl Carbonate Cannot Be Directly Replaced by Other Fluorinated Carbonates in Electrolyte Systems


The performance of electrolyte additives and co-solvents is exquisitely sensitive to molecular structure; seemingly minor modifications in fluorine content, chain branching, or molecular symmetry can profoundly alter key properties such as solid electrolyte interphase (SEI) formation, ionic conductivity, and long-term cycling stability [1]. While the broader class of fluorinated carbonates shares general benefits like improved oxidative stability over non-fluorinated alternatives, specific analogs cannot be freely interchanged without risking significant performance deviations. For instance, studies on related fluorinated methyl propyl carbonate derivatives have demonstrated that the 2,2,3,3,3-pentafluoropropyl group yields a unique combination of lower viscosity and a distinct donor number (DN) compared to other fluorinated propyl carbonates, directly impacting lithium-ion mobility and electrode surface chemistry [2]. Furthermore, in pouch cell evaluations, the performance of fluorinated additives like fluoroethylene carbonate (FEC) versus difluoroethylene carbonate (DFEC) diverges drastically in terms of coulombic efficiency and gas generation, underscoring that each fluorinated structure dictates a specific set of electrochemical outcomes that are not generalizable across the class [3]. Therefore, selecting 2,2,3,3,3-pentafluoropropyl isopropyl carbonate is a deliberate choice based on its unique structural signature, not merely on its fluorine content. The following evidence details precisely where its quantifiable differentiation lies.

Quantifiable Differentiation Evidence for 2,2,3,3,3-Pentafluoropropyl Isopropyl Carbonate vs. Structural Analogs


Lower Viscosity Compared to Other Fluorinated Methyl Propyl Carbonates

In a comparative study of partially fluorinated methyl propyl carbonate (MPC) derivatives, the derivative containing the 2,2,3,3,3-pentafluoropropyl group (PFPMC) exhibited the lowest viscosity among all tested fluorinated analogs. This is a critical finding as lower viscosity directly correlates with enhanced ion mobility and improved rate capability in lithium-ion cells [1].

Electrolyte Viscosity Lithium-Ion Battery Fluorinated Carbonate

Higher Lithium Electrode Cycling Efficiency in PC-Based Electrolyte

Electrolytes containing the 2,2,3,3,3-pentafluoropropyl group on a methyl carbonate backbone (PFPMC) demonstrated higher lithium electrode cycling efficiency compared to the baseline propylene carbonate (PC) electrolyte when evaluated in Li|LiCoO₂ cells [1]. This indicates a more stable and reversible lithium plating/stripping process, which is crucial for extending battery cycle life.

Lithium-Ion Battery Coulombic Efficiency Electrolyte Additive Fluorinated Carbonate

Higher Discharge Capacity in LiCoO2 Cells

In the same study, every PC-based electrolyte containing a fluorinated MPC derivative, including that with the pentafluoropropyl group, yielded higher discharge capacities in Li|LiCoO₂ cells than the unmodified PC electrolyte [1]. This suggests that the fluorinated additive facilitates more efficient utilization of the cathode's capacity.

Lithium Cobalt Oxide Cathode Material Electrolyte Formulation Fluorinated Additive

Enhanced Anodic Stability from Fluorination Pattern

A systematic investigation of fluorinated methyl propyl carbonates (MPCs) established a clear trend: oxidative decomposition potentials increase with the number of fluorine atoms on the molecule [1]. This class-level principle indicates that a compound with a pentafluoropropyl group (five fluorine atoms) will exhibit greater anodic stability than less-fluorinated analogs (e.g., 3-fluoropropyl methyl carbonate with one fluorine atom). This is a critical attribute for electrolytes designed to operate at high voltages (e.g., >4.5 V vs. Li/Li⁺).

Oxidative Stability High-Voltage Electrolyte Anodic Decomposition Fluorinated Carbonate

Unique Donor Number and Molar Volume Profile

The study on fluorinated MPC derivatives also revealed that the compound with the 2,2,3,3,3-pentafluoropropyl group (PFPMC) had the highest molar volume among the tested analogs. Interestingly, its estimated donor number (DN)—a measure of Lewis basicity and solvation strength—did not follow the decreasing trend seen in other fluorinated derivatives, suggesting a unique solvation environment for lithium ions [1].

Donor Number Electrolyte Additive Solvation Lithium-Ion Battery

Optimal Application Scenarios for 2,2,3,3,3-Pentafluoropropyl Isopropyl Carbonate Based on Differentiated Performance Evidence


Formulation of High-Voltage Lithium-Ion Battery Electrolytes (>4.4 V)

The class-level evidence indicating that oxidative stability scales with fluorine content directly supports the use of 2,2,3,3,3-pentafluoropropyl isopropyl carbonate as a co-solvent or additive in high-voltage electrolytes. Its five fluorine atoms confer enhanced anodic stability compared to mono- or di-fluorinated alternatives [1]. This makes it particularly suitable for use with high-voltage cathode materials such as LiNi₀.₅Mn₁.₅O₄ (LNMO) or nickel-rich NMC (e.g., NMC811), where conventional carbonate solvents suffer from severe oxidative decomposition.

Electrolyte Engineering for Improved Rate Capability and Low-Temperature Performance

The documented low viscosity associated with the pentafluoropropyl group, as observed in related methyl propyl carbonate derivatives, positions this compound as an excellent candidate for applications demanding fast charge/discharge rates and/or operation at sub-ambient temperatures [1]. Lower viscosity enhances lithium-ion mobility, thereby reducing concentration polarization and improving power density. This property is directly relevant for electric vehicle (EV) batteries and power tools.

Additive for Enhanced Lithium Metal Anode Cycling Efficiency

The finding that PC-based electrolytes containing a pentafluoropropyl-bearing additive achieve higher lithium electrode cycling efficiency suggests that this compound can stabilize lithium metal anodes [1]. This is a critical need for next-generation battery technologies such as lithium-metal and anode-free lithium-ion batteries, where suppressing dendritic lithium growth and improving coulombic efficiency are paramount. The compound's unique donor number and solvation properties may contribute to the formation of a more robust and uniform solid electrolyte interphase (SEI) on lithium metal.

Research into Structure-Property Relationships of Fluorinated Electrolyte Components

As an asymmetric, partially fluorinated carbonate with a branched alkyl group, 2,2,3,3,3-pentafluoropropyl isopropyl carbonate serves as a valuable model compound for fundamental research. Its distinct physicochemical profile—including unique viscosity, donor number, and molar volume relative to linear or symmetric fluorinated carbonates—allows researchers to deconvolute the effects of fluorine substitution pattern, molecular asymmetry, and steric bulk on electrolyte properties and interfacial behavior [1]. This can inform the rational design of future electrolyte systems.

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